molecular formula C8H14OSi B095881 1-(Trimethylsilyl)pent-1-YN-3-one CAS No. 18387-58-1

1-(Trimethylsilyl)pent-1-YN-3-one

Cat. No. B095881
CAS RN: 18387-58-1
M. Wt: 154.28 g/mol
InChI Key: TUAHLJPPPYCDJR-UHFFFAOYSA-N
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Description

“1-(Trimethylsilyl)pent-1-YN-3-one” is a chemical compound with the formula C8H14OSi . It is a member of the class of compounds known as alkynes, which contain a carbon-carbon triple bond .


Molecular Structure Analysis

The molecular structure of “1-(Trimethylsilyl)pent-1-YN-3-one” consists of 8 carbon atoms, 14 hydrogen atoms, 1 oxygen atom, and 1 silicon atom . The InChI code for this compound is InChI=1S/C8H14OSi/c1-5-8(9)6-7-10(2,3)4/h5H2,1-4H3 .

Scientific Research Applications

  • Synthesis of Novel Molecules : Trimethylsilyl ethers, including those related to 1-(Trimethylsilyl)pent-1-YN-3-one, have been used to synthesize complex molecules like CF3-"helicopter"-like bicyclic structures (Zerov et al., 2018).

  • Production of Functionalizable Oxazoles : A method using bis(trimethylsilyl)acetylene and acrylic acid derivatives, related to the compound , for synthesizing 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles has been developed (Pankova et al., 2015).

  • Organometallic Chemistry Applications : Compounds similar to 1-(Trimethylsilyl)pent-1-YN-3-one have been used in organometallic chemistry, such as in the study of α-(Pentamethyldisilanyl)benzyl halides and related compounds (Shimizu et al., 1991).

  • Reactions with Organocopper Compounds : 1-(Trimethylsilyl)allyl chloride, a compound similar to 1-(Trimethylsilyl)pent-1-YN-3-one, reacts with organocopper compounds to produce terminal alkenylsilanes, demonstrating its utility in organic synthesis (Shimizu et al., 1984).

  • Studies in Organosilicon Chemistry : Trimethylsilyl compounds are studied in organosilicon chemistry for various applications, including understanding their reactivity and stability (Harris & Kimber, 1975).

  • Lewis Base Activation in Organic Synthesis : Trimethylsilyl nucleophiles, closely related to 1-(Trimethylsilyl)pent-1-YN-3-one, have been used in Lewis base activation for stereoselective additions in organic synthesis (Gawroński et al., 2008).

properties

IUPAC Name

1-trimethylsilylpent-1-yn-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OSi/c1-5-8(9)6-7-10(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAHLJPPPYCDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501478
Record name 1-(Trimethylsilyl)pent-1-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trimethylsilyl)pent-1-YN-3-one

CAS RN

18387-58-1
Record name 1-(Trimethylsilyl)pent-1-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Gao, YZ Jin, H Kong, RLD Whitby… - Morphology, and …, 2005 - scholar.archive.org
The C19–C30 bis-THF fragment of the proposed structure of iriomoteolide-13a has been synthesized. The ωmesyloxy-substituted stereotetrad possessing three continuous hydroxy …
Number of citations: 138 scholar.archive.org
Y Wang - 2016 - search.proquest.com
Despite the tremendous advance in homogeneous gold catalysis in the past decade or so, the functionalization of unactivated C (sp 3)-H bonds, a highly desirable and yet challenging …
Number of citations: 4 search.proquest.com
JD Kendall, PD O'Connor, AJ Marshall… - Bioorganic & medicinal …, 2012 - Elsevier
We have made a novel series of pyrazolo[1,5-a]pyridines as PI3 kinase inhibitors, and demonstrated their selectivity for the p110α isoform over the other Class Ia PI3 kinases. We …
Number of citations: 39 www.sciencedirect.com
R Cookson, C Pöverlein, J Lachs… - European Journal of …, 2014 - Wiley Online Library
Studies towards the total synthesis of the natural product radicicol are described that employ a late‐stage esterification and aromatization by trapping a ketene intermediate. The …
CL Chandler - 2006 - search.proquest.com
In 1983 Kurosawa and coworkers reported the isolation and structure elucidation of trans-kumausyne, a polysubstituted tetrahydrofuran-containing marine natural product. The …
Number of citations: 0 search.proquest.com
N Kumar Bejjanki, A Venkatesham… - Helvetica Chimica …, 2013 - Wiley Online Library
The first stereoselective synthesis of the naturally occurring conjugated diyne oplopandiol is reported. The pivotal functionalities are derived from CadiotsChodkiewicz cross‐coupling …
Number of citations: 9 onlinelibrary.wiley.com
BR Atwood - 2018 - search.proquest.com
This thesis details some of the paths taken, ideas explored, and failures met with during synthesis projects targeting two unusual natural products, neither of which has to-date …
Number of citations: 2 search.proquest.com
RA Bauer - 2012 - search.proquest.com
A major challenge to finding compounds that modulate protein function is the identification of chemical matter for screening. Although Nature provides excellent options for screening in …
Number of citations: 0 search.proquest.com

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